molecular formula C9H8N2O B7580382 5-(Furan-3-yl)pyridin-3-amine

5-(Furan-3-yl)pyridin-3-amine

Cat. No.: B7580382
M. Wt: 160.17 g/mol
InChI Key: XWBRVCQQNZOTSQ-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)pyridin-3-amine is a heterocyclic compound that features both a furan ring and a pyridine ring. These structures are significant in organic chemistry due to their unique electronic properties and reactivity. The compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)pyridin-3-amine typically involves the formation of the furan and pyridine rings followed by their coupling. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) for bromination, while nucleophilic substitutions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated furans and pyridines, as well as various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Furan-3-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)pyridin-3-amine in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-3-yl)pyridine: Similar structure but with the furan ring attached at a different position.

    5-(Thiophen-3-yl)pyridin-3-amine: Similar structure with a thiophene ring instead of a furan ring.

    5-(Furan-3-yl)pyrimidin-4-amine: Similar structure with a pyrimidine ring instead of a pyridine ring.

Uniqueness

5-(Furan-3-yl)pyridin-3-amine is unique due to the specific positioning of the furan and pyridine rings, which can influence its electronic properties and reactivity. This unique structure may result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-(furan-3-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBRVCQQNZOTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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